3-[3-(Benzyloxy)phenyl]thiophene
Description
Structure
3D Structure
Properties
CAS No. |
893736-33-9 |
|---|---|
Molecular Formula |
C17H14OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-(3-phenylmethoxyphenyl)thiophene |
InChI |
InChI=1S/C17H14OS/c1-2-5-14(6-3-1)12-18-17-8-4-7-15(11-17)16-9-10-19-13-16/h1-11,13H,12H2 |
InChI Key |
PWNAHWHRCBVPJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CSC=C3 |
Origin of Product |
United States |
Comprehensive Spectroscopic and Structural Elucidation of 3 3 Benzyloxy Phenyl Thiophene
Advanced Vibrational Spectroscopy for Molecular Architecture Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a foundational understanding of the molecular architecture of 3-[3-(Benzyloxy)phenyl]thiophene by probing the vibrational modes of its constituent bonds.
Elucidating Molecular Vibrations via Fourier Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes observed in the FT-IR spectrum include:
Aromatic C-H Stretching: The presence of both a phenyl and a thiophene (B33073) ring results in C-H stretching vibrations typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) group in the benzyloxy moiety exhibits symmetric and asymmetric stretching vibrations, which are expected to appear in the 2950-2850 cm⁻¹ range.
C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the phenyl and thiophene rings give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. scialert.net
C-O-C Stretching: The ether linkage in the benzyloxy group is characterized by a strong absorption band, typically found between 1260-1000 cm⁻¹, arising from the asymmetric C-O-C stretching.
C-S Stretching: The thiophene ring contains a carbon-sulfur bond, and its stretching vibration is expected in the fingerprint region, though it can be weak and coupled with other vibrations.
Out-of-Plane C-H Bending: The substitution patterns on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations, which typically appear in the 900-675 cm⁻¹ range.
Interactive FT-IR Data Table for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2950-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| C-O-C Asymmetric Stretch | 1260-1000 | Strong |
| C-S Stretch | ~700-600 | Weak to Medium |
| Out-of-Plane C-H Bend | 900-675 | Medium to Strong |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy serves as a valuable complementary technique to FT-IR, as it detects vibrational modes based on changes in the polarizability of a bond. iitm.ac.in This often results in stronger signals for non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.
For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric Aromatic Ring Breathing Modes: The symmetric expansion and contraction of the phenyl and thiophene rings often produce strong and characteristic Raman signals.
C-S-C Vibrations: The symmetric stretching and bending vibrations of the C-S-C linkage within the thiophene ring can be more readily identified in the Raman spectrum.
C=C Stretching of the Phenyl and Thiophene Rings: These vibrations are also Raman active and can provide confirmatory information to the FT-IR data.
The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes, leading to a highly detailed picture of the molecular structure of this compound.
Interactive Raman Spectroscopy Data Table for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Symmetric Aromatic C-H Stretch | 3100-3000 | Medium |
| Symmetric Ring Breathing (Phenyl) | ~1000 | Strong |
| Symmetric Ring Breathing (Thiophene) | ~830 | Strong |
| C-S-C Symmetric Stretch | ~680 | Medium |
| C=C Stretch (Aromatic) | 1600-1500 | Strong |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms and the three-dimensional structure of molecules in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound, respectively. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the benzyloxy group, the phenyl ring, and the thiophene ring. researchgate.netchemicalbook.com
Thiophene Protons: The protons on the thiophene ring will appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their specific chemical shifts and coupling constants will depend on their position relative to the sulfur atom and the phenyl substituent.
Phenyl Protons: The protons of the 3-(benzyloxy)phenyl group will also resonate in the aromatic region (δ 7.0-7.5 ppm). The protons on the benzyl (B1604629) group's phenyl ring will likely appear as a multiplet around δ 7.3-7.5 ppm.
Methylene Protons (-CH₂-): The two protons of the methylene bridge in the benzyloxy group will appear as a singlet, typically around δ 5.1 ppm.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. researchgate.net
Thiophene Carbons: The carbon atoms of the thiophene ring will have chemical shifts in the aromatic region, generally between δ 120 and 140 ppm. chemicalbook.com The carbon atom attached to the sulfur (C-S) will have a distinct chemical shift. hmdb.ca
Phenyl Carbons: The carbons of the phenyl rings will also appear in the aromatic region. The carbon atom attached to the oxygen of the benzyloxy group will be shifted downfield (to a higher ppm value).
Methylene Carbon (-CH₂-): The carbon of the methylene group will appear in the aliphatic region, typically around δ 70 ppm.
Interactive NMR Data Table for this compound
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Thiophene Protons | 7.0 - 8.0 | 120 - 140 |
| Phenyl Protons (on benzyloxy) | 7.3 - 7.5 | 127 - 137 |
| Phenyl Protons (substituted) | 7.0 - 7.4 | 115 - 160 |
| Methylene Protons (-CH₂-) | ~5.1 | ~70 |
Multi-Dimensional NMR Techniques for Complex Structural Elucidation
To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space connectivities, multi-dimensional NMR techniques are employed. nanalysis.com
COSY (Correlation Spectroscopy): A 2D COSY experiment reveals proton-proton (¹H-¹H) spin-spin couplings within the molecule. wisc.edu This is crucial for identifying adjacent protons on the thiophene and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It allows for the definitive assignment of which proton is attached to which carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). nih.gov HMBC is particularly useful for establishing the connectivity between the different rings and the benzyloxy group, for instance, by showing a correlation between the methylene protons and the carbon atoms of the phenyl ring they are attached to.
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment identifies protons that are close to each other in space, even if they are not directly bonded. This can provide valuable information about the preferred conformation and spatial arrangement of the phenyl and thiophene rings relative to each other.
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions and photophysical properties of this compound.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* electronic transitions within the aromatic systems (phenyl and thiophene rings). The conjugation between the phenyl and thiophene rings will likely result in a bathochromic (red) shift of the absorption maxima compared to the individual chromophores. The position and intensity of these bands are sensitive to the solvent polarity.
Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. These properties are often influenced by the molecular structure, conformation, and the surrounding environment. The presence of the sulfur atom in the thiophene ring can sometimes lead to enhanced intersystem crossing and thus lower fluorescence quantum yields.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound is anticipated to be characterized by transitions within the aromatic chromophores. The UV-Vis spectrum of molecules containing both thiophene and benzene (B151609) rings typically displays multiple absorption bands arising from π → π* transitions. uc.pt For arylthiophenes, these absorption bands are generally observed to undergo a red shift (bathochromic shift) as the extent of conjugation in the molecule increases. uc.pt
The absorption spectra of arylthiophenes are influenced by the nature of the substituent groups and the solvent polarity. acs.orgwikipedia.org In the case of this compound, the presence of the benzyloxy group, an electron-donating substituent, on the phenyl ring is expected to influence the energy of the electronic transitions. The interaction between the π systems of the thiophene and the substituted benzene ring will likely result in absorption bands at longer wavelengths compared to the individual, unsubstituted chromophores.
Based on studies of similar arylthiophene derivatives, it is expected that this compound will exhibit characteristic absorption maxima in the UV-Vis region. The specific wavelengths (λmax) of these absorptions would be dependent on the solvent used for the measurement. wikipedia.org While specific experimental data for this compound is not available in the cited literature, a hypothetical UV-Vis absorption data table is presented below to illustrate the expected format.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
|---|---|---|---|
| Ethanol | ~260-280 | Data not available | π → π |
| Cyclohexane | ~255-275 | Data not available | π → π |
The electronic transitions responsible for these absorptions are primarily of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern upon ionization. libretexts.org For this compound, with a monoisotopic mass of 266.076536 Da, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z 266. nih.gov
The fragmentation of aromatic compounds in mass spectrometry is often characterized by the stability of the resulting ions. nih.gov The fragmentation pathways of this compound under electron impact (EI) ionization are expected to involve cleavages at the benzylic position and within the ether linkage, as well as fragmentation of the thiophene and phenyl rings.
Key fragmentation pathways would likely include:
Benzylic cleavage: Loss of a benzyl radical (C₇H₇•) to form a phenoxy-substituted thiophene cation, or loss of a hydrogen atom from the methylene bridge.
Ether bond cleavage: Cleavage of the C-O bond, leading to the formation of a benzyl cation (m/z 91), a very common and stable fragment, and a 3-(3-hydroxyphenyl)thiophene radical cation.
Fragmentation of the thiophene ring: Loss of moieties such as HCS• or C₂H₂.
A hypothetical table of major mass spectral fragments for this compound is provided below.
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 266 | Molecular ion [M]⁺˙ | [C₁₇H₁₄OS]⁺˙ |
| 175 | [M - C₇H₇]⁺ | [C₁₀H₇OS]⁺ |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |
The relative abundance of these fragments would provide valuable information for confirming the molecular structure.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. d-nb.info Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related biaryl and thiophene-containing compounds allows for a discussion of the expected structural features.
The crystal packing of this compound would be governed by a variety of non-covalent intermolecular interactions. These interactions play a crucial role in the formation of the crystal lattice. Expected interactions include:
π-π stacking: Interactions between the aromatic rings (thiophene and phenyl) of adjacent molecules.
C-H···π interactions: Interactions between C-H bonds and the π-systems of the aromatic rings.
van der Waals forces: General attractive forces between molecules.
The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, would define its molecular conformation in the solid state. Based on data from analogous structures, the following characteristics can be anticipated:
Bond Lengths: The C-S bond lengths within the thiophene ring are expected to be in the typical range for thiophene derivatives. The C-C bond lengths in the phenyl rings will reflect their aromatic character. The C-O-C bond angle of the ether linkage will also adopt a value typical for aryl ethers.
Bond Angles: The internal bond angles of the thiophene and phenyl rings will be close to the ideal values for sp²-hybridized carbons.
A hypothetical data table of selected geometric parameters is presented below, based on values observed for similar molecular fragments in the Cambridge Structural Database.
| Parameter | Expected Value |
|---|---|
| C-S (thiophene) Bond Length | ~1.70-1.74 Å |
| C-C (thiophene) Bond Length | ~1.36-1.44 Å |
| C-C (phenyl) Bond Length | ~1.38-1.40 Å |
| C(phenyl)-O Bond Length | ~1.36-1.40 Å |
| O-C(methylene) Bond Length | ~1.42-1.46 Å |
| C-S-C (thiophene) Bond Angle | ~92-94° |
| C-C-C (phenyl) Bond Angle | ~118-121° |
| C(phenyl)-O-C(methylene) Bond Angle | ~117-120° |
| Dihedral Angle (Thiophene-Phenyl) | Variable, likely non-planar |
Reactivity Profiles and Mechanistic Investigations of 3 3 Benzyloxy Phenyl Thiophene
Electrophilic and Nucleophilic Reactivity of the Thiophene (B33073) Ring System
The thiophene ring in 3-[3-(Benzyloxy)phenyl]thiophene is inherently electron-rich, making it susceptible to electrophilic substitution reactions. pharmaguideline.comsmolecule.com Generally, electrophilic attack on a 3-substituted thiophene occurs preferentially at the C5 position, followed by the C2 position, due to the directing effects of the substituent and the inherent reactivity of the thiophene nucleus. pharmaguideline.combeilstein-journals.org The 3-phenyl substituent in this case is weakly deactivating, but the benzyloxy group, being electron-donating, can influence the electron density of the thiophene ring through the phenyl bridge.
Electrophilic Substitution:
Common electrophilic substitution reactions for thiophenes include nitration, halogenation, and Friedel-Crafts reactions. chemicalbook.com For this compound, these reactions would be expected to yield primarily the 5-substituted product. For example, bromination would likely yield 2-bromo-3-[3-(benzyloxy)phenyl]thiophene. evitachem.com The reaction conditions would need to be carefully controlled to prevent reactions on the more activated phenyl ring of the benzyloxy group.
Nucleophilic Reactivity:
While less common for unsubstituted thiophenes, nucleophilic aromatic substitution (SNAr) can occur on thiophene rings that bear strong electron-withdrawing groups. nih.govuoanbar.edu.iqrsc.org In the case of this compound, the absence of such activating groups makes direct nucleophilic attack on the thiophene ring challenging. However, metal-catalyzed cross-coupling reactions, which can be considered a form of nucleophilic substitution, are a powerful tool for functionalizing the thiophene ring. For instance, palladium-catalyzed Suzuki or Stille couplings could be employed to introduce new carbon-carbon bonds at specific positions on the thiophene ring, provided a suitable leaving group (like a halogen) is first installed. beilstein-journals.org
Transformations of the Benzyloxy Moiety and Aromatic Rings
The benzyloxy group (BnO-) is a common protecting group for phenols in organic synthesis, and its cleavage is a well-established transformation. organic-chemistry.orgorgsyn.orgorganic-chemistry.orgatlanchimpharma.comepa.govorganic-chemistry.org This deprotection can be achieved under various conditions, offering synthetic flexibility.
Cleavage of the Benzyl (B1604629) Ether:
Hydrogenolysis: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, is a mild and efficient method for cleaving the benzyl ether, yielding the corresponding phenol (B47542) and toluene (B28343). organic-chemistry.orgorganic-chemistry.org This method is generally chemoselective, though other reducible functional groups in the molecule might interfere.
Acidic Cleavage: Strong acids like HBr or BCl₃ can also effect the cleavage of benzyl ethers. organic-chemistry.orgatlanchimpharma.com However, this method is less suitable for molecules containing acid-sensitive functional groups.
Oxidative Cleavage: Oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used to deprotect benzyl ethers, particularly those with electron-donating substituents on the benzyl ring. organic-chemistry.org
Reactions of the Aromatic Rings:
Both the phenyl ring of the benzyloxy group and the phenyl ring connecting the thiophene are susceptible to electrophilic aromatic substitution. The benzyloxy group is an activating, ortho-, para-director, while the thiophene-substituted phenyl ring's reactivity will be influenced by the electronic nature of the thiophene substituent. Electrophilic attack on the benzyloxy-substituted ring is generally favored due to the activating nature of the ether oxygen. byjus.com
Photochemical and Thermochemical Reaction Pathways
The presence of two aromatic systems, the thiophene and the phenyl rings, suggests that this compound may exhibit interesting photochemical behavior.
Photochemical Reactions:
Arylthiophenes are known to undergo photochemical rearrangements and isomerizations upon irradiation. netsci-journal.comacs.orglookchem.comacs.orgresearchgate.net These reactions often proceed through excited singlet or triplet states and can lead to the scrambling of substituents on the thiophene ring. The specific pathway and products would depend on the excitation wavelength and the reaction conditions. For instance, irradiation of 2-phenylthiophene (B1362552) can lead to its isomerization to 3-phenylthiophene. lookchem.com Similar rearrangements could be possible for this compound.
Thermochemical Reactions:
The thermochemical stability of this compound is primarily limited by the strength of the C-O bond in the benzyl ether. At elevated temperatures, this bond can undergo homolytic cleavage to generate a benzylic radical and a phenoxy radical. acs.org The decomposition temperature would be influenced by the stability of these radical intermediates. Studies on similar benzyl ethers have explored their gas-phase thermolysis.
Catalytic Transformations and Ligand Design Principles
Catalytic Transformations:
Thiophene and its derivatives are important substrates in catalytic processes like hydrodesulfurization (HDS), a crucial step in refining fossil fuels. acs.org While this compound itself may not be a direct model for petroleum feeds, studying its interaction with HDS catalysts could provide insights into the reaction mechanisms. Furthermore, thiophene derivatives can undergo catalytic oxidation. researchgate.net
Ligand Design:
Exploration of 3 3 Benzyloxy Phenyl Thiophene Derivatives in Advanced Research Applications
Design and Synthesis of Molecular Probes and Scaffolds for Interdisciplinary Research
The design and synthesis of novel molecules are fundamental to advancing various scientific fields. For derivatives of 3-[3-(Benzyloxy)phenyl]thiophene, this involves tailored approaches to create specific molecular architectures and subsequent studies to understand how structural modifications influence their activity.
Rational Design Methodologies for Tailored Molecular Architectures
The rational design of this compound derivatives employs strategies like structure-based molecular hybridization and conformational restriction to create molecules with desired properties. acs.orgnih.gov For instance, researchers have designed and synthesized a series of these derivatives by modifying the IKKβ inhibitor “SPC-839”. mdpi.com This approach involves incorporating different aryl substituents that vary in size, polar groups, and electronic nature. acs.org The synthesis can start from commercially available materials like 2,4-dichlorothiophene[3,2-d]pyrimidine, followed by successive nucleophilic substitution reactions. acs.org Theoretical calculations, such as those using the G3(MP2)//B3LYP and G3 models, can be used to predict the enthalpies of formation for new thiophene (B33073) derivatives, aiding in the selection of synthetic targets. nih.gov
Structure-Activity Relationship (SAR) Studies and Substituent Effects
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of thiophene derivatives. These studies have shown that the nature and position of substituents on the thiophene and phenyl rings significantly impact their efficacy. For example, in a series of thiophene derivatives, a hydroxy group on the phenyl ring was found to be essential for activity. nih.gov The replacement of a naphthyl ring with a thiophene ring was observed to diminish activity, while substituting it with a trifluoromethoxy phenyl group increased antiproliferative activity. nih.gov
The position of substituents on the thiophene ring also plays a critical role. The difference in the enthalpies of formation between isomers with the same substituent at the 2 and 3 positions of the thiophene ring has been analyzed to understand their relative stability. nih.gov Furthermore, the introduction of electron-donating groups, like a tert-butylphenyl group, or electron-withdrawing groups, such as a cyanophenyl group, can alter the electronic properties of the molecule, affecting its biological interactions. rsc.org For instance, the pyrazole (B372694) moiety in certain thiophene compounds is necessary for higher antibacterial activity against specific strains. nih.gov
Contributions to Medicinal Chemistry Research Through Molecular Scaffolding
The this compound scaffold serves as a versatile platform for developing new therapeutic agents. Through computational and experimental approaches, researchers are exploring its potential to inhibit specific biomolecular targets and modulate biological pathways.
Computational Investigations of Ligand-Biomolecular Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule. This method has been instrumental in studying this compound derivatives. For example, molecular docking simulations were performed to understand the binding mode of certain 2-amino-5-phenylthiophene-3-carboxylic acid derivatives within the active site of the mtFabH enzyme, a target for anti-tubercular drugs. nih.govresearchgate.net Similarly, docking studies of some thiophene derivatives with GlcN-6-P and P38 MAPk have shown promising binding energies. chimicatechnoacta.ru These computational studies help in identifying key interactions and guide the design of more potent inhibitors. nih.gov
Exploration of Thiophene-Based Inhibitors for Specific Biomolecular Targets
Thiophene derivatives have been investigated as inhibitors for a wide range of biomolecular targets implicated in various diseases. researchgate.net They have shown potential as inhibitors of JNK, a kinase involved in neurodegeneration, and as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.orgnih.gov Specifically, derivatives of thieno[2,3-d]pyrimidines have been synthesized and evaluated for their inhibitory activity against FLT3 kinase. mdpi.com The versatility of the thiophene scaffold allows for its modification to target different enzymes and receptors, making it a valuable core structure in drug discovery. plos.org
Modulation of Biological Pathways Through Molecular Design
The rational design of thiophene derivatives can lead to the modulation of specific biological pathways. For instance, certain benzo[b]thiophene 1,1-dioxide derivatives have been developed as potent STAT3 inhibitors, which can induce apoptosis and block the cell cycle in cancer cells. nih.gov Thiophene derivatives have also been explored for their ability to overcome P-glycoprotein-mediated multidrug resistance in cancer cells. nih.gov Furthermore, some derivatives have been shown to impact the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov By strategically modifying the chemical structure, it is possible to create compounds that selectively interfere with disease-related pathways.
Development of Advanced Materials Based on Conjugated Thiophene Systems
The unique electronic and structural characteristics of the this compound core, which combines a thiophene ring with a benzyloxyphenyl substituent, make it a promising building block for a variety of functional materials. The electron-rich thiophene moiety is a well-established component of conjugated systems, while the benzyloxyphenyl group can influence solubility, morphology, and intermolecular interactions.
Optoelectronic Materials Research and Device Performance Correlations
Thiophene-phenylene co-oligomers (TPCOs) are a class of highly emissive materials with respectable charge-carrier mobility, making them promising for various optoelectronic devices. However, they often exhibit poor electron injection due to high-lying lowest unoccupied molecular orbital (LUMO) energy levels. A common strategy to address this is the fluorination of the conjugated molecule, which can effectively lower the frontier orbital energy levels. nih.gov For instance, the synthesis and study of fluorinated derivatives of 2,2'-(1,4-phenylene)bis[5-phenylthiophene] (PTPTP) have demonstrated a positive impact on optoelectronic properties, including finely tuned LUMO levels, increased photoluminescence quantum yield, and enhanced absorbance. nih.gov This approach could be applied to derivatives of this compound to modulate their electronic properties for specific device applications.
The performance of organic field-effect transistors (OFETs) is another area where thiophene derivatives have shown significant promise. For example, fused thiophene derivatives are being explored as building blocks for high-performance optoelectronic devices. researchgate.net The position of sulfur atoms and the nature of end-group moieties in benzothiophene (B83047) derivatives have been shown to significantly affect charge mobility in OFETs. bohrium.com Furthermore, the introduction of electron-accepting units into a π-conjugated polymer or oligomer backbone can lower the highest occupied molecular orbital (HOMO) energy level, impacting the material's semiconductor properties. mdpi.com Research on π-conjugated thiophene-containing oligomers with donor-acceptor architectures has demonstrated their potential as p-type semiconductor materials for solution-processable OFETs. mdpi.com
Donor-acceptor systems containing 2,2′-bi[3,2-b]thienothiophene as the donor block have shown that their energy levels can be modulated by altering the strength of the acceptor unit, which in turn affects their emissive properties. mdpi.com The chemical oxidation of the thienyl sulfur atom in thiophene-based materials is another strategy to tune their electronic structure, fluorescence, and redox properties, making them candidates for light-emitting diodes. mdpi.com
Supramolecular Chemistry: Self-Assembly, Host-Guest Interactions, and Advanced Architectures
The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, are crucial for developing advanced materials from thiophene derivatives. The self-assembly of these molecules can lead to the formation of well-defined nanostructures with emergent functions. thieme-connect.com For example, the hydrogen bond effect plays a significant role in the assembly behavior of carboxylic substituted thiophene derivatives on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). nih.gov While thiophene-2,5-dicarboxylic acid forms well-defined two-dimensional assemblies, thiophene-2-carboxylic acid does not form ordered structures, highlighting the importance of molecular design in achieving controlled self-assembly. nih.gov
Host-guest chemistry is another facet of supramolecular chemistry where thiophene-based structures have been employed. Thiacalix[n]thiophene derivatives, which are cyclic oligomers of thiophene, can act as host molecules for guests like fullerenes (C60). researchgate.net The complexation ability depends on the size of the macrocycle, with different stoichiometries observed for different ring sizes. researchgate.net Similarly, fully fused thiophene-benzene alternating ribbons have shown conjugation-length-dependent self-assembly and selective host-guest binding with C60. chinesechemsoc.org Only ribbons with a specific length and curvature could effectively encapsulate the spherical guest. chinesechemsoc.org
The construction of complex supramolecular architectures, such as pillar researchgate.netarene-based host-guest systems, has been demonstrated with thiophene-based π-conjugated molecules. These systems can exhibit interesting photophysical properties, including white-light emission, which arises from the controlled co-assembly of the host and guest components. frontiersin.org
Polymer Science: Synthesis and Characterization of Thiophene-Containing Conjugated Polymers
Polythiophenes are one of the most extensively studied classes of conjugated polymers due to their high charge carrier mobilities and excellent performance in organic electronic devices. cambridge.org The properties of poly(3-alkylthiophene)s, for instance, are highly dependent on the regioregularity of the polymer backbone, which affects chain packing and, consequently, charge transport. cambridge.org The development of synthetic methods to produce highly regioregular polymers has been a significant advancement in the field. cambridge.org
The incorporation of thiophene units into various polymer architectures allows for the tuning of their properties. For example, triazine and thiophene-containing conjugated polymer networks have been developed as solution-processable blue emitters for organic light-emitting diodes (OLEDs). acs.org By introducing different side chains at the 3-position of the thiophene ring, the solubility and processability of these polymer networks can be controlled. acs.org
The synthesis of thiophene-based conjugated copolymers containing ferrocene (B1249389) units has been achieved through methods like Grignard metathesis (GRIM) polymerization. researchgate.net These polymers exhibit reversible electrochemical redox states and broad absorption spectra, making them interesting for organic electronics. researchgate.net Similarly, poly(p-phenylene vinylene) (PPV) derivatives with conjugated thiophene side chains have been synthesized, showing broader absorption bands and reduced bandgaps compared to their counterparts without the thiophene side chains, suggesting their potential for solar cell applications. researchgate.net
The synthesis and characterization of donor-acceptor semiconducting polymers containing dithienopyrrole and other heterocyclic units have been successfully achieved via direct (hetero)arylation polymerization, a method that is becoming increasingly important for the synthesis of conjugated polymers for organic solar cells. rsc.org Furthermore, the synthesis of three-arm star-shaped conjugated poly(3-hexylthiophene)s demonstrates the exploration of different polymer topologies to influence physical properties like chain aggregation and solubility. kinampark.com
Concluding Remarks and Future Research Perspectives
Synthesis of Current Research Landscape and Key Achievements
The primary role of 3-[3-(Benzyloxy)phenyl]thiophene in the current research landscape is that of a key building block in multi-step synthetic pathways. Its utility is most prominently demonstrated in the synthesis of selective estrogen receptor modulators (SERMs) and related compounds. The key achievement associated with this intermediate is its crucial role in the development of Raloxifene analogues and other benzothiophene-based pharmaceutical agents.
The synthesis of this compound itself is typically achieved through well-established cross-coupling methodologies, most notably the Suzuki coupling reaction. This reaction involves the palladium-catalyzed coupling of a thiophene (B33073) boronic acid derivative with a halogenated phenyl ether, or vice versa. The reliability and efficiency of the Suzuki coupling have made this intermediate readily accessible for further elaboration.
A significant achievement in its application is its use in constructing the core structure of compounds like LY353381 (the hydrochloride salt of Raloxifene). In these syntheses, the thiophene ring of this compound serves as a scaffold. It undergoes further functionalization, often involving acylation at the 2-position followed by cyclization reactions to form the characteristic benzothiophene (B83047) core of these biologically active molecules. The benzyloxy group serves as a protecting group for the phenol (B47542), which is often deprotected in the final steps of the synthesis to yield the active pharmaceutical ingredient.
The research landscape is thus defined by its application in medicinal chemistry, where it provides a reliable route to a specific class of therapeutic agents. The achievements are measured by the successful and efficient incorporation of this fragment into complex, biologically active molecules.
Identification of Research Gaps and Emerging Methodologies
Despite its utility, the research surrounding this compound is highly focused, leaving several areas unexplored. A primary research gap is the limited investigation into its own physicochemical and photophysical properties. While its structural data (NMR, MS) are known, its potential applications beyond being a passive scaffold, for instance in materials science, remain largely unexamined.
Another gap lies in the exploration of more sustainable and efficient synthetic routes to the compound itself. While Suzuki coupling is effective, emerging methodologies could offer improvements.
Emerging Methodologies:
C-H Activation: Direct arylation of thiophene with 3-(benzyloxy)bromobenzene via C-H activation could provide a more atom-economical alternative to pre-functionalizing the thiophene ring with a boronic acid group. This approach would reduce the number of synthetic steps and minimize waste.
Flow Chemistry: The synthesis of this intermediate could be adapted to continuous flow processes. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, potentially leading to higher yields and purity compared to traditional batch processing.
Photoredox Catalysis: Visible-light-mediated cross-coupling reactions are an emerging area that could offer milder reaction conditions for the synthesis of this compound, reducing energy consumption and potentially improving functional group tolerance.
The table below summarizes a comparison between the established and emerging synthetic methods.
| Methodology | Precursors | Catalyst/Conditions | Advantages | Current Status |
| Suzuki Coupling | 3-Thienylboronic acid, 1-(Benzyloxy)-3-bromobenzene | Palladium catalyst, base | High yield, reliable, well-established | Standard Method |
| C-H Activation | Thiophene, 1-(Benzyloxy)-3-bromobenzene | Palladium or other transition metal catalysts | Atom economical, fewer steps | Exploratory |
| Flow Chemistry | Same as batch methods | Optimized for flow reactor | Improved scalability, safety, control | Emerging |
| Photoredox Catalysis | Halogenated precursors | Photosensitizer, visible light | Mild conditions, sustainable | Highly Exploratory |
Proposed Directions for Future Inquiry and Interdisciplinary Collaborations
The future research potential for this compound and its derivatives is significant, extending beyond its current role as a pharmaceutical intermediate.
Proposed Future Inquiries:
Exploration in Materials Science: The thiophene moiety is a well-known component of organic semiconductors and conducting polymers. Future research should focus on synthesizing derivatives of this compound to investigate their potential in organic electronics. The phenyl-thiophene linkage provides a conjugated system that could be systematically modified to tune electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Development of New Catalytic Systems: Research into novel catalysts for the synthesis of this compound could focus on using earth-abundant metals (e.g., iron, copper) to replace precious metals like palladium, thereby reducing cost and environmental impact.
Probing New Biological Activities: While its use in SERM synthesis is established, the core structure could be used as a starting point for developing new classes of bioactive molecules. Systematic modification of the scaffold could lead to compounds with different therapeutic applications, such as kinase inhibitors or antiviral agents.
Interdisciplinary Collaborations:
Chemists and Materials Scientists: A collaboration would be essential to design and synthesize novel thiophene-based materials derived from this compound and to characterize their electronic and optical properties for device fabrication.
Medicinal Chemists and Biologists: Joint efforts could explore the structure-activity relationship (SAR) of new analogues. Chemists would synthesize novel derivatives, which biologists would then screen for activity against a range of biological targets, moving beyond the estrogen receptor.
Chemical Engineers and Organic Chemists: A partnership would be invaluable for translating emerging synthetic methodologies, such as flow chemistry, from laboratory-scale experiments to efficient, scalable industrial processes. This would be crucial if new applications demand larger quantities of the compound.
Q & A
Basic Questions
Q. What synthetic routes are effective for preparing 3-[3-(Benzyloxy)phenyl]thiophene, and how can reaction conditions be optimized?
- Methodological Answer : A one-pot thiophene-forming synthesis using 1,4-dioxane as a solvent and benzoylisothiocyanate as a reagent has been reported for structurally similar thiophene derivatives. Key parameters include stirring at room temperature for extended periods (overnight) and isolating products via ice/water precipitation . Optimization may involve adjusting stoichiometry, solvent polarity, and reaction time to improve yield and purity. Supporting Information from oligophenothiazine syntheses suggests using HPLC for purity validation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : Assign signals based on coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for benzyloxy groups and thiophene protons at δ 7.0–7.3 ppm) .
- UV-Vis : Lambert-Beer plots quantify molar absorptivity, with absorption bands near 300–350 nm indicating π→π* transitions in conjugated systems .
- FTIR : Identify C–O (benzyloxy, ~1250 cm⁻¹) and C–S (thiophene, ~700 cm⁻¹) stretches .
Q. What safety protocols are essential when handling this compound derivatives?
- Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves, and store waste separately for professional disposal. Safety data for analogous thiophenes emphasize avoiding skin contact and using P264/P280/P305+P351+P338 (eye/skin protection, rinsing) .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction (SCXRD) applied to resolve the molecular structure of this compound derivatives?
- Methodological Answer : Use a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Data collection includes φ and ω scans (θ range: 2.3–32.7°). Refinement via SHELXL (R1 < 0.05) locates hydrogen atoms via difference Fourier maps and constrains isotropic displacement parameters . Molecular packing analysis reveals intermolecular C–H⋯O interactions stabilizing the crystal lattice .
Q. How can computational methods (e.g., DFT) predict electronic properties of this compound?
- Methodological Answer : Perform geometry optimization at the B3LYP/6-311+G(d,p) level. Frontier Molecular Orbital (FMO) analysis calculates HOMO-LUMO gaps (~3.5 eV for similar thiophenes), while TD-DFT simulates UV-Vis spectra (CAM-B3LYP for charge-transfer transitions). Compare computed vs. experimental spectra to validate accuracy .
Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound?
- Methodological Answer : Intramolecular O–H⋯O bonds (S(6) motif) stabilize the enone system, while intermolecular C–H⋯O bonds (2.5–2.7 Å) link molecules into columns along the a-axis. Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯H: 60%, O⋯H: 25%) .
Q. How should researchers address contradictions in crystallographic data (e.g., disordered solvent molecules)?
- Methodological Answer : Use SQUEEZE in PLATON to model electron density from disordered solvents. Validate refinement with Rint (< 0.05) and check residual density maps (< 0.5 eÅ⁻³). SHELXL’s ISOR and DELU commands restrain anisotropic displacement parameters for problematic atoms .
Q. What strategies guide the design of this compound derivatives for biological activity studies?
- Methodological Answer : Introduce substituents (e.g., halogens, nitro groups) at the para position of the benzyloxy ring to modulate electron density. Use QSAR models to predict bioactivity, supported by docking studies with target proteins (e.g., kinases). Validate via in vitro assays, referencing patents for lead compound design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
